An In-depth Technical Guide to 1-Chloro-7-methylisoquinoline for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Chloro-7-methylisoquinoline for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-7-methylisoquinoline is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 1-position provides a versatile handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures. The methyl group at the 7-position can influence the molecule's electronic properties, solubility, and metabolic stability, offering a point of modulation for structure-activity relationship (SAR) studies in drug discovery.
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-7-methylisoquinoline, detailed synthetic protocols, an in-depth analysis of its chemical reactivity, and essential safety and handling information.
Physicochemical Properties
While extensive experimental data for 1-Chloro-7-methylisoquinoline is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Physical Properties
The physical characteristics of 1-Chloro-7-methylisoquinoline are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| CAS Number | 24188-80-5 | [1] |
| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |
| Melting Point | Predicted: 55-65 °C | Inferred from related compounds |
| Boiling Point | Predicted: > 250 °C at 760 mmHg | Inferred from related compounds |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. | Inferred from related compounds |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the identification and characterization of 1-Chloro-7-methylisoquinoline. Based on its structure, the following spectral data are predicted:
1.2.1. ¹H NMR (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | d | 1H | H-8 |
| ~ 7.8 - 8.0 | d | 1H | H-5 |
| ~ 7.5 - 7.7 | dd | 1H | H-6 |
| ~ 7.4 - 7.6 | d | 1H | H-4 |
| ~ 7.2 - 7.4 | d | 1H | H-3 |
| ~ 2.5 | s | 3H | -CH₃ |
1.2.2. ¹³C NMR (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | C-1 |
| ~ 142 | C-8a |
| ~ 140 | C-7 |
| ~ 137 | C-4a |
| ~ 128 | C-5 |
| ~ 127 | C-8 |
| ~ 126 | C-6 |
| ~ 121 | C-4 |
| ~ 120 | C-3 |
| ~ 22 | -CH₃ |
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3150 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | -CH₃ stretch |
| 1600 - 1650 | Strong | Aromatic C=C stretch |
| 1450 - 1550 | Strong | Aromatic C=C stretch |
| 1000 - 1200 | Strong | C-Cl stretch |
| 800 - 900 | Strong | Aromatic C-H out-of-plane bend |
Synthesis of 1-Chloro-7-methylisoquinoline
A common and effective method for the synthesis of 1-chloroisoquinolines is the treatment of the corresponding isoquinolin-1(2H)-one with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). The following protocol details a plausible synthetic route starting from 7-methylisoquinolin-1(2H)-one.
Caption: Synthetic scheme for 1-Chloro-7-methylisoquinoline.
Experimental Protocol: Synthesis from 7-Methylisoquinolin-1(2H)-one
Causality Behind Experimental Choices:
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Phosphoryl chloride (POCl₃): This reagent serves as both the chlorinating agent and the solvent in many cases, providing a high concentration of the reactant and facilitating the reaction.
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Heat: The reaction requires thermal energy to overcome the activation barrier for the conversion of the lactam to the chloro-heterocycle.
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Aqueous workup: Quenching the reaction mixture with ice-water hydrolyzes the excess POCl₃ to phosphoric acid and hydrochloric acid, which can then be neutralized.
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Extraction with an organic solvent: Dichloromethane or ethyl acetate is used to extract the less polar product from the aqueous phase.
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Purification by column chromatography: This technique is employed to separate the desired product from any unreacted starting material and byproducts.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-methylisoquinolin-1(2H)-one (1 equivalent).
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Addition of Reagent: Carefully add an excess of phosphoryl chloride (POCl₃) (5-10 equivalents) to the flask.
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Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Chloro-7-methylisoquinoline.
Chemical Reactivity
The reactivity of 1-Chloro-7-methylisoquinoline is dominated by the presence of the chlorine atom at the electron-deficient C1 position of the isoquinoline ring. This makes it an excellent substrate for nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions.
Caption: Key reactions of 1-Chloro-7-methylisoquinoline.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring makes the C1 position highly susceptible to nucleophilic attack.[2] The chlorine atom at this position is a good leaving group, facilitating SNAr reactions with a variety of nucleophiles such as amines, alkoxides, and thiolates.
Palladium-Catalyzed Cross-Coupling Reactions
1-Chloro-7-methylisoquinoline is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
3.2.1. Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling with an organoboron reagent.
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Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Chloro-7-methylisoquinoline (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
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Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
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Workup and Purification: After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
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3.2.2. Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond with a primary or secondary amine.
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Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-Chloro-7-methylisoquinoline (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents).
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Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
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Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours.
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Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. Purification is achieved via column chromatography.
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3.2.3. Sonogashira Coupling
This reaction forms a carbon-carbon bond with a terminal alkyne.
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Experimental Protocol: General Procedure for Sonogashira Coupling
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Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-Chloro-7-methylisoquinoline (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
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Solvent and Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine. Then, add the terminal alkyne (1.2 equivalents).
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Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
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Workup and Purification: Remove the solvent under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride, water, and brine. After drying and concentration, the product is purified by column chromatography.
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Safety and Handling
As with any halogenated heterocyclic compound, 1-Chloro-7-methylisoquinoline should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[4]
Hazard Summary (based on 1-Chloroisoquinoline):
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Acute Toxicity: May be harmful if swallowed or in contact with skin.[5]
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Skin Corrosion/Irritation: Causes skin irritation.[5]
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Eye Damage/Irritation: Causes serious eye irritation.[5]
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Respiratory Irritation: May cause respiratory irritation.[5]
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
1-Chloro-7-methylisoquinoline is a versatile and valuable building block in organic synthesis, particularly for the construction of novel compounds with potential applications in drug discovery and materials science. Its rich reactivity, centered around the C1-chloro substituent, allows for a wide range of chemical modifications. This guide provides a foundational understanding of its properties, synthesis, and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.
References
-
CP Lab Safety. 1-Chloro-7-methylisoquinoline, min 98%, 100 mg. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Washington State University. Halogenated Solvents Safety. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Link]
